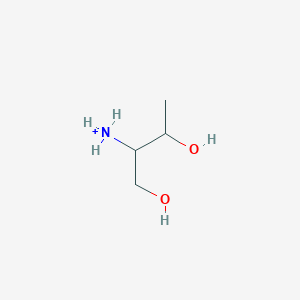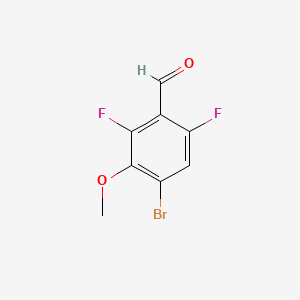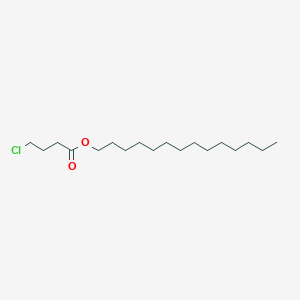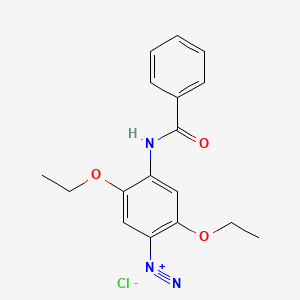
4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride: is an organic compound with the molecular formula C17H18N3O3Cl. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo dyes. The compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring that also contains benzamido and diethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride typically involves the diazotization of 4-amino-2,5-diethoxybenzanilide. The process includes the following steps:
Nitration: 2,5-diethoxyaniline is nitrated to form 4-nitro-2,5-diethoxyaniline.
Reduction: The nitro group is reduced to an amino group, yielding 4-amino-2,5-diethoxyaniline.
Acylation: The amino compound is then acylated with benzoyl chloride to form 4-amino-2,5-diethoxybenzanilide.
Diazotization: Finally, the amino group is diazotized using sodium nitrite and hydrochloric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base, such as sodium hydroxide, are typical.
Reduction: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products:
Substitution: Halogenated, hydroxylated, or cyanated benzamido-diethoxybenzenes.
Coupling: Azo dyes with various chromophores.
Reduction: 4-amino-2,5-diethoxybenzanilide.
Scientific Research Applications
Chemistry
- Used in the synthesis of azo dyes, which are important in textile and pigment industries.
- Acts as an intermediate in the preparation of other complex organic molecules.
Biology
- Utilized in staining techniques for microscopy, particularly for observing myelin in nerve tissues .
Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
- Employed in the production of colorants for plastics, inks, and coatings.
Mechanism of Action
The primary mechanism of action for 4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride involves its ability to form stable diazonium intermediates, which can undergo various substitution and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the diazonium group, making the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved include the formation of azo bonds with phenolic and amine compounds, leading to the creation of complex dye molecules .
Comparison with Similar Compounds
Similar Compounds
4-Benzamido-2,5-dimethoxybenzene-1-diazonium chloride: Similar structure but with methoxy groups instead of ethoxy groups.
4-Benzamido-2,5-dihydroxybenzene-1-diazonium chloride: Contains hydroxyl groups instead of ethoxy groups.
4-Benzamido-2,5-dichlorobenzene-1-diazonium chloride: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
- The presence of ethoxy groups in 4-Benzamido-2,5-diethoxybenzene-1-diazonium chloride provides unique solubility and reactivity properties compared to its analogs. The ethoxy groups can influence the electron density on the benzene ring, affecting the compound’s reactivity in substitution and coupling reactions .
Properties
CAS No. |
119-99-3 |
|---|---|
Molecular Formula |
C17H18ClN3O3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-benzamido-2,5-diethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;/h5-11H,3-4H2,1-2H3;1H |
InChI Key |
NZVGQLAXTXOAET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


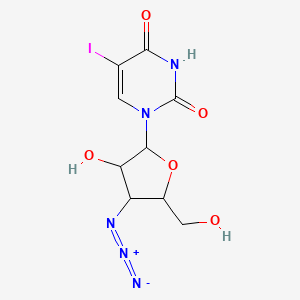



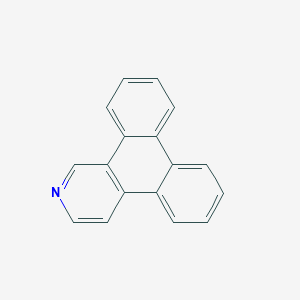
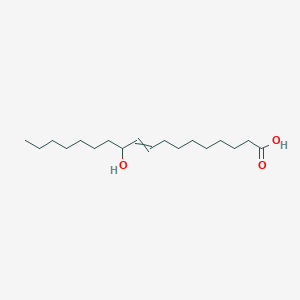
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
